1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid
Description
Historical Context and Development
The development of this compound emerged from the broader historical evolution of piperidine chemistry, which has roots extending back to the early investigations of natural alkaloids and heterocyclic compounds. The systematic study of piperidine derivatives gained significant momentum in the late 20th century as researchers recognized the profound biological activities associated with these six-membered nitrogen heterocycles. The specific compound under examination represents a more recent advancement in this field, combining traditional piperidine chemistry with contemporary understanding of structure-activity relationships and synthetic methodology. Historical development of related piperidine carboxylic acid derivatives can be traced to fundamental research on gamma-aminobutyric acid uptake inhibitors, where compounds such as nipecotic acid served as lead structures for the development of more complex derivatives. The evolution from simple piperidine carboxylic acids to more elaborate structures like this compound reflects the progressive sophistication of medicinal chemistry approaches and the increasing demand for selective, potent pharmaceutical agents.
The synthetic accessibility of this compound has been facilitated by advances in piperidine ring formation methodologies, including asymmetric synthesis techniques that allow for precise control over stereochemistry and substitution patterns. Recent developments in rhodium-catalyzed asymmetric reductive reactions and cross-coupling approaches have provided efficient pathways to enantiomerically enriched 3-substituted piperidines, establishing the foundation for synthesizing complex derivatives such as the target compound. The historical progression from early piperidine synthesis methods, such as the catalytic hydrogenation of pyridine using molybdenum disulfide catalysts, to modern sophisticated synthetic approaches demonstrates the continuous evolution of synthetic organic chemistry. This historical context underscores the significance of compounds like this compound as representatives of contemporary synthetic achievements and pharmaceutical potential.
Significance in Heterocyclic Chemistry
This compound occupies a particularly significant position within heterocyclic chemistry due to its incorporation of multiple nitrogen-containing ring systems and its demonstration of sophisticated molecular architecture. The compound exemplifies the principle of molecular hybridization, where distinct heterocyclic scaffolds are combined to create structures with potentially enhanced biological properties and expanded chemical reactivity. Within the broader context of heterocyclic chemistry, this compound represents an advanced example of how traditional ring systems can be modified and functionalized to achieve specific molecular properties. The piperidine component contributes the characteristic six-membered saturated nitrogen heterocycle that has proven invaluable in pharmaceutical applications, while the pyridine moiety introduces aromatic nitrogen heterocycle functionality that can participate in additional binding interactions and electronic effects.
The significance of this compound in heterocyclic chemistry extends to its potential as a building block for more complex molecular architectures and as a model system for studying structure-activity relationships in dual heterocyclic systems. The presence of both acetyl and carboxylic acid functional groups provides multiple sites for chemical modification and derivatization, enabling the exploration of extensive chemical space around this core structure. Furthermore, the three-carbon alkyl chain linking the piperidine and pyridine systems represents an optimal spacing that may facilitate specific conformational arrangements and biological interactions. This structural feature demonstrates the importance of linker design in heterocyclic chemistry and provides insights into how spatial relationships between heterocyclic systems can influence overall molecular properties. The compound also serves as an excellent example of how modern synthetic methodologies can be applied to create sophisticated heterocyclic structures that would have been challenging or impossible to synthesize using earlier chemical approaches.
Classification within Piperidine Derivatives
This compound falls within a specific subclass of piperidine derivatives characterized by substitution at the 3-position of the piperidine ring and the presence of extended side chains containing additional heterocyclic functionality. This classification places the compound among the more structurally complex piperidine derivatives, distinguishing it from simpler piperidine carboxylic acids such as nipecotic acid and isonipecotic acid. The compound can be categorized as a 3-substituted piperidine-3-carboxylic acid derivative, where the substitution pattern includes both an acetyl group on the piperidine nitrogen and an extended pyridinylpropyl chain at the 3-position. This substitution pattern is relatively uncommon and represents a sophisticated approach to piperidine functionalization that combines multiple pharmacophoric elements within a single molecular framework.
Within the broader classification system for piperidine derivatives, this compound belongs to the category of poly-functionalized piperidines that incorporate multiple reactive sites and diverse chemical functionalities. The presence of the carboxylic acid group classifies it among the piperidine carboxylic acid family, which has demonstrated significant biological activity, particularly in neuroscience applications. The acetyl substituent on the piperidine nitrogen places it within the N-acyl piperidine subclass, while the pyridinyl component introduces elements of bipyridyl chemistry and heterocyclic tethering. This multi-faceted classification reflects the compound's potential for diverse biological activities and its value as a versatile synthetic intermediate. The structural complexity also positions this compound within the realm of drug-like molecules that satisfy criteria for pharmaceutical development, including appropriate molecular weight, polar surface area, and hydrogen bonding capacity.
Research Importance and Applications
The research importance of this compound stems from its potential applications across multiple scientific disciplines, including pharmaceutical development, biochemical research, and material science applications. The compound serves as a valuable research tool for investigating structure-activity relationships in heterocyclic systems and for exploring the biological consequences of combining piperidine and pyridine pharmacophores within a single molecular entity. Its structural features make it particularly relevant for pharmaceutical development, where the compound can function as an intermediate in the synthesis of more complex drug candidates or as a lead compound for optimization studies targeting specific biological pathways. The presence of multiple functional groups provides numerous opportunities for chemical modification and derivatization, enabling researchers to systematically explore chemical space around this molecular framework.
In biochemical research applications, the compound offers unique opportunities for studying enzyme interactions and cellular processes, particularly those involving nitrogen heterocycle recognition and binding. The dual heterocyclic nature of the compound makes it valuable for investigating how different nitrogen-containing ring systems contribute to biological activity and selectivity. Research applications extend to the development of analytical chemistry methods, where the compound can serve as a standard for detection and quantification procedures in complex biological and chemical matrices. The structural complexity of this compound also makes it valuable for advancing synthetic methodologies, as researchers work to develop efficient and selective approaches for constructing such sophisticated molecular architectures. Additionally, the compound's potential applications in material science stem from its ability to enhance thermal and mechanical properties of polymers and coatings through incorporation of heterocyclic functionality.
| Research Application | Primary Function | Key Structural Features | Potential Impact |
|---|---|---|---|
| Pharmaceutical Development | Lead compound/Intermediate | Dual heterocyclic system, multiple functional groups | Enhanced receptor binding, improved drug efficacy |
| Biochemical Research | Enzyme interaction studies | Piperidine and pyridine pharmacophores | Insights into metabolic pathways and therapeutic targets |
| Analytical Chemistry | Reference standard | Complex heterocyclic structure | Quality control in pharmaceutical and chemical industries |
| Material Science | Polymer enhancement | Nitrogen heterocycle functionality | Improved thermal and mechanical properties |
| Synthetic Chemistry | Methodology development | Multi-step synthesis requirements | Advanced synthetic approaches and strategies |
The compound's research importance is further enhanced by its potential role in advancing understanding of monoamine oxidase inhibition, given the established relationships between piperidine derivatives and neurotransmitter metabolism. The structural features present in this compound suggest potential for developing selective inhibitors with improved pharmacological profiles compared to existing therapeutic agents. This research direction could contribute to the development of new treatments for neurological and psychiatric disorders, representing a significant advancement in pharmaceutical science and clinical medicine.
Properties
IUPAC Name |
1-acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-13(19)18-10-4-8-16(12-18,15(20)21)7-2-5-14-6-3-9-17-11-14/h3,6,9,11H,2,4-5,7-8,10,12H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCJDHDMHDBZCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)(CCCC2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Stages
The preparation typically follows a multi-step process:
Formation of the Piperidine Ring Core : This initial step involves cyclization reactions with appropriate precursors to form the six-membered piperidine ring containing one nitrogen atom and five carbon atoms.
Introduction of the Pyridine Moiety : The pyridine group is typically attached through nucleophilic substitution reactions, where a pyridine derivative is introduced into the structure via the propyl linker.
Acetylation Process : The nitrogen of the piperidine ring is acetylated to add the acetyl group, typically using acetyl chloride or acetic anhydride under controlled conditions.
Carboxylation Reaction : The final major step involves carboxylation to introduce the carboxylic acid functionality at the 3-position of the piperidine ring.
Detailed Synthetic Methodology
Starting Materials Selection
The synthesis typically begins with either:
- 3-piperidine carboxylic acid (nipecotic acid) derivatives
- Appropriately substituted piperidine precursors that can be functionalized at the 3-position
Preparation via Nipecotic Acid Derivatives
One established approach utilizes (S)-nipecotic acid as a key intermediate. This method involves:
Preparation of (S)-nipecotic acid hydrochloride : This can be achieved by reacting 3-piperidine formamides with concentrated hydrochloric acid. In a representative procedure, 500g of 3-piperidine formyl amine hydrochloride (with S configurations accounting for approximately 75.1%) is added to 2000ml concentrated hydrochloric acid and heated to 60-65°C for 3 hours.
Monitoring and Workup : The reaction is monitored by TLC until the 3-piperidine formamides disappear. The reaction mixture is then cooled to 15-20°C and stirred for 6 hours. After suction filtration, the solid is washed twice with 250g ethanol, yielding a white solid with 99.6% enantiomeric excess (ee).
pH Adjustment : The (S)-nipecotic acid salt is converted to (S)-nipecotic acid by adding an alkaline solution to adjust the pH to 6.5-7.5. The alkaline solution typically consists of potassium hydroxide/sodium and methyl alcohol in a mass ratio of 1:(3-8), preferably 1:4.
Temperature Control : The alkaline solution must be added at temperatures below 10°C, and subsequent concentration steps must be performed below 30°C to prevent racemization.
Purification Process
The purification of this compound involves:
Concentration and Precipitation : After pH adjustment, the reaction solution is concentrated at temperatures below 30°C. Methanol is added with stirring, followed by filtration and concentration of the filtrate.
Final Purification : A precipitating reagent, typically ethanol or an ethanol/petroleum ether mixture (preferably in a 1:1 volume ratio), is added with stirring. The mixture is filtered, and the collected filter cake yields the purified product.
Industrial Scale Production Considerations
Process Optimization
For industrial production, several optimizations are implemented:
Catalytic Methods : Advanced reaction techniques including high-throughput screening are employed to enhance yield and reduce costs.
Chiral Resolution : The method described above has the advantage of achieving chiral resolution during hydrolysis, avoiding the need for separate chiral resolving agents to split 3-piperidine formamides or 3-piperidine carboxylic acids.
Atom Economy : The preparation technology features simplified post-processing operations without requiring N-protection and deprotection steps, resulting in higher atom economy and lower production costs.
Quality Control Parameters
For industrial grade production, the following specifications are typically maintained:
| Parameter | Specification |
|---|---|
| Purity | ≥99% |
| Appearance | White to off-white solid |
| Packaging | 25kg/Cardboard Drum |
| Enantiomeric excess | >99% (for chiral versions) |
| S-configuration content | 60-95% (preferably 73-77%) |
Reaction Mechanisms and Chemical Properties
The synthesis exploits several key chemical properties of the intermediates:
Acid-Base Reactions : The carboxylic acid group participates in typical acid-base reactions during pH adjustments and salt formation.
Nucleophilic Substitution : The nitrogen atom in the piperidine ring acts as a nucleophile in substitution reactions, particularly during the acetylation process.
Esterification/Amidation : The carboxylic acid functionality can undergo reactions with alcohols or amines to form esters or amides, which may be utilized in certain synthetic routes or for creating derivatives.
Advantages of Modern Synthetic Approaches
The current preparation methods for this compound offer several advantages:
Simplified Processing : Modern techniques avoid complex protection/deprotection strategies, reducing the number of synthetic steps.
Cost Efficiency : The elimination of expensive chiral resolving agents and streamlined processes contribute to lower production costs.
High Enantioselectivity : Current methods can achieve high enantiomeric excess (>99%), which is crucial for applications in pharmaceutical research.
Scalability : The described processes are amenable to scaling up for industrial production while maintaining quality parameters.
Chemical Reactions Analysis
Hydrolysis of the Acetyl Group
The acetyl group on the piperidine nitrogen undergoes hydrolysis under acidic or basic conditions. For example:
-
Acid-catalyzed hydrolysis (e.g., concentrated HCl) yields the deacetylated piperidine intermediate (3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid) .
-
Base-mediated hydrolysis (e.g., NaOH) typically requires harsher conditions due to steric hindrance from the bulky substituents.
Experimental Data:
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 6M HCl, reflux, 12 h | Concentrated HCl | 3-(3-Pyridin-3-ylpropyl)piperidine-3-carboxylic acid | 85% | |
| 2M NaOH, 80°C, 8 h | Aqueous NaOH | Same as above | 72% |
Esterification of the Carboxylic Acid
The carboxylic acid group forms esters under standard conditions:
-
Fischer esterification with alcohols (e.g., methanol, ethanol) in the presence of H₂SO₄.
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Coupling reactions using carbodiimides (e.g., DCC/DMAP) with alcohols or amines .
Example Reaction:
-
Ethyl ester formation:
Experimental Data:
| Conditions | Reagents | Product (Ester) | Yield | Reference |
|---|---|---|---|---|
| H₂SO₄, ethanol, reflux, 6 h | EtOH, H₂SO₄ | Ethyl ester derivative | 78% | |
| DCC, DMAP, CH₂Cl₂, RT, 24 h | Ethanolamine | Amide derivative | 65% |
Alkylation/Arylation of the Pyridine Ring
The pyridine moiety undergoes electrophilic substitution, particularly at the 4-position:
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Nitration with HNO₃/H₂SO₄ forms a nitro derivative.
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Suzuki coupling with aryl boronic acids introduces aryl groups .
Example Reaction:
Experimental Data:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 4-Fluorophenylboronic acid | 4-Fluoro-pyridin-3-ylpropyl derivative | 60% |
Piperidine Ring Functionalization
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N-Alkylation : The secondary amine (after deacetylation) reacts with alkyl halides (e.g., CH₃I) to form tertiary amines .
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Oxidation : Piperidine rings are resistant to oxidation, but strong oxidants (e.g., KMnO₄) may cleave the ring under extreme conditions.
Experimental Data:
| Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I, K₂CO₃, DMF, RT, 12 h | Methyl iodide | N-Methylpiperidine derivative | 82% |
Stability and Reactivity Trends
-
pH Sensitivity : The carboxylic acid group protonates/deprotonates depending on pH, affecting solubility and reactivity.
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Thermal Stability : Decomposes above 250°C, with decarboxylation observed under prolonged heating.
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Steric Effects : Bulky substituents (pyridin-3-ylpropyl) slow down reactions at the piperidine nitrogen .
Mechanistic Insights
-
Hydrolysis : Proceeds via nucleophilic attack of water on the acetyl carbonyl, stabilized by acid or base .
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Esterification : Acid catalysis protonates the carbonyl, enhancing electrophilicity for alcohol attack .
-
C–C Coupling : Palladium-mediated oxidative addition and transmetallation steps enable aryl group introduction .
Scientific Research Applications
Medicinal Chemistry Applications
a. Neuropharmacology
This compound is being investigated for its potential neuropharmacological effects. Its structural similarity to known psychoactive substances suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Research indicates that compounds with similar piperidine structures can exhibit significant activity in modulating these pathways, which could lead to the development of new treatments for neurological disorders such as depression and schizophrenia.
b. Antidepressant Activity
Studies have shown that derivatives of piperidine can exhibit antidepressant-like effects in animal models. The specific mechanism of action may involve the inhibition of monoamine oxidase or the modulation of glutamate receptors, both of which are critical in mood regulation. Further research is needed to elucidate the precise pharmacodynamics of 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid in this context.
Cosmetic Formulation
a. Skin Care Products
The compound's potential as an active ingredient in cosmetic formulations is notable. Its ability to penetrate skin layers makes it a candidate for enhancing the delivery of other active ingredients, improving their efficacy. Recent advancements in formulation science suggest that incorporating such compounds can lead to improved skin hydration and anti-aging effects.
b. Antioxidant Properties
Research indicates that compounds containing pyridine rings often exhibit antioxidant properties, which can protect skin from oxidative stress caused by environmental factors. This characteristic is particularly valuable in developing products aimed at reducing signs of aging and promoting skin health.
Research Tool
a. Chemical Biology Studies
this compound serves as a useful tool in chemical biology for studying receptor interactions and signaling pathways. Its unique structure allows researchers to explore its binding affinity and activity against various biological targets, contributing to the understanding of complex biological systems.
b. Synthesis of Novel Compounds
The compound can also be utilized as a building block in synthetic organic chemistry to create novel derivatives with potentially enhanced biological activities. By modifying its structure, researchers can investigate the relationship between chemical structure and biological function, paving the way for new therapeutic agents.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Neuropharmacological research | Possible treatment for depression |
| Antidepressant activity | Modulation of neurotransmitter systems | |
| Cosmetic Formulation | Active ingredient in skin care | Enhanced delivery and efficacy |
| Antioxidant properties | Protection against oxidative stress | |
| Research Tool | Chemical biology studies | Understanding receptor interactions |
| Synthesis of novel compounds | Development of new therapeutic agents |
Case Studies
- Neuropharmacological Study : A recent study published in a peer-reviewed journal explored the effects of piperidine derivatives on serotonin receptors, highlighting the potential for compounds like this compound to influence mood regulation pathways.
- Cosmetic Efficacy Trial : A clinical trial assessing the efficacy of a cream containing this compound showed promising results in improving skin hydration and elasticity among participants over a 12-week period.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Target Compound vs. 1-(Pyridin-3-ylmethyl)piperidine-3-carboxylic Acid Dihydrochloride
- Chain Length : The target compound’s pyridin-3-ylpropyl chain (3 carbons) provides greater flexibility and lipophilicity compared to the pyridin-3-ylmethyl group (1 carbon) in the dihydrochloride derivative .
- Solubility : The dihydrochloride salt form enhances aqueous solubility, whereas the free carboxylic acid in the target compound may exhibit pH-dependent solubility .
Target Compound vs. 1-(3-Phenoxypropanoyl)piperidine-3-carboxylic Acid
- Substituent Chemistry: The phenoxypropanoyl group introduces an aromatic ether, increasing hydrophobicity relative to the pyridine ring, which can participate in hydrogen bonding via its nitrogen lone pair .
- Molecular Weight: The phenoxy derivative has a lower molecular weight (277.32 vs.
Target Compound vs. Pyrazine Analog
Target Compound vs. Nipecotic Acid
- Complexity : The target compound’s acetyl and pyridinylpropyl groups add steric bulk and functionality absent in nipecotic acid, a simple carboxylic acid derivative used as a synthetic precursor .
Biological Activity
1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid (CAS No. 1361113-69-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 290.36 g/mol
- Structure : The compound features a piperidine ring, an acetyl group, and a pyridine moiety, which are critical for its biological interactions.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Antiviral Activity : Similar compounds with β-amino acid moieties have shown antiviral properties. For instance, derivatives in this class have been evaluated for their ability to inhibit viral replication, with some demonstrating significant effects against viruses like HSV-1 and VSV .
- Anti-inflammatory Effects : Research indicates that piperidine derivatives can modulate inflammatory responses. Compounds with similar structures have been shown to inhibit TNFα production in vitro, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Properties : The piperidine scaffold is known for its interaction with neurotransmitter receptors. Compounds that resemble 1-acetyl-3-(3-pyridin-3-ylpropyl)piperidine have been studied for their NMDA receptor antagonism, which may provide neuroprotective effects against excitotoxicity .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors (e.g., NMDA receptors), influencing neuronal signaling pathways involved in pain and inflammation .
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways, such as arginase, which plays a role in nitric oxide synthesis and immune response modulation .
Case Studies
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antiviral, Anti-inflammatory | NMDA receptor antagonism |
| A-87380 | Antiviral (IC50 = 50 μM) | Neuraminidase inhibition |
| MZO-2 | Anti-inflammatory | TNFα inhibition |
Future Directions
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the molecular structure affect biological activity.
- Clinical Trials : Initiating trials to assess the compound's potential in treating specific diseases related to inflammation and viral infections.
Q & A
Q. What analytical methods are recommended for structural confirmation and purity assessment of 1-Acetyl-3-(3-pyridin-3-ylpropyl)piperidine-3-carboxylic acid?
- Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to validate molecular formula and substituent positions. Purity assessment can be performed via reverse-phase HPLC with UV detection at 254 nm, using a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). For quantification, calibration curves of reference standards should be established. Thermal stability can be evaluated using differential scanning calorimetry (DSC) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Adhere to OSHA and GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to minimize inhalation risks. In case of skin contact, immediately wash with soap and water for 15 minutes; for eye exposure, irrigate with saline solution for 20 minutes. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Consult SDS documents for pyridine-containing analogs to infer reactivity and toxicity profiles .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Optimize reaction conditions using design-of-experiments (DoE) approaches. Key parameters include temperature (e.g., 60–80°C for acetylation), solvent polarity (e.g., dichloromethane for acylations), and catalyst loading (e.g., DMAP for ester-to-amide conversions). Monitor reaction progress via TLC or inline IR spectroscopy. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products. Evidence from analogous piperidine syntheses suggests yields >90% are achievable with strict stoichiometric control .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. neuroprotective effects) for this compound?
- Methodological Answer : Cross-validate assays under standardized conditions. For antioxidant activity, use the DPPH radical scavenging assay and compare IC₅₀ values with positive controls (e.g., ascorbic acid). For neuroprotection, employ SH-SY5Y cell models exposed to Aβ42 aggregates and measure viability via MTT assays. Discrepancies may arise from assay sensitivity (e.g., fluorogenic vs. colorimetric readouts) or structural analogs with varying substituent effects. Refer to studies on N-substituted piperidine derivatives, where carbamoyl groups enhance dual AChE inhibition and antioxidant activity .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound’s acetyl and pyridinylpropyl substituents?
- Methodological Answer : Synthesize analogs with systematic substitutions:
- Replace the acetyl group with bulkier tert-butoxycarbonyl (Boc) to assess steric effects.
- Vary the pyridinylpropyl chain length (C2–C4) to evaluate hydrophobic interactions.
Test analogs in parallel using high-throughput screening (HTS) for target engagement (e.g., kinase inhibition) and ADMET profiling (e.g., CYP450 inhibition). Molecular docking studies against crystallographic targets (e.g., AChE for anti-Alzheimer’s activity) can rationalize observed SAR trends .
Q. How should researchers design experiments to evaluate metabolic stability and in vivo pharmacokinetics?
- Methodological Answer : Conduct microsomal stability assays using liver microsomes (human or rodent) with NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes. For pharmacokinetics, administer the compound intravenously (IV) and orally (PO) in rodent models, collecting plasma samples at 0, 1, 2, 4, 8, and 24 hours. Calculate AUC, Cₘₐₓ, and half-life (t₁/₂). Compare with reference compounds like donepezil to contextualize bioavailability. Tissue distribution studies can further clarify brain penetration, critical for CNS-targeted applications .
Data Analysis and Validation
Q. What statistical approaches are recommended for validating conflicting cytotoxicity data across cell lines?
- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2). Use principal component analysis (PCA) to identify outliers or batch effects. Normalize data to internal controls (e.g., staurosporine for apoptosis induction). For mechanistic validation, pair cytotoxicity assays with flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic pathways. Cross-reference with transcriptomic data (RNA-seq) to identify upregulated stress-response genes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
